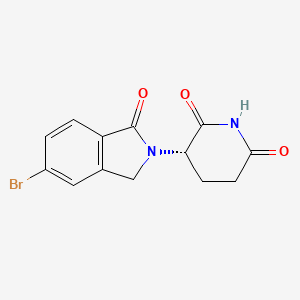

(3S)Lenalidomide-5-Br

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C13H11BrN2O3 |

|---|---|

Peso molecular |

323.14 g/mol |

Nombre IUPAC |

(3S)-3-(6-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |

InChI |

InChI=1S/C13H11BrN2O3/c14-8-1-2-9-7(5-8)6-16(13(9)19)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18)/t10-/m0/s1 |

Clave InChI |

CMRQAKJTXKOGSF-JTQLQIEISA-N |

SMILES isomérico |

C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC(=C3)Br |

SMILES canónico |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)Br |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (3S)-Lenalidomide-5-Br in PROTACs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific unwanted proteins by co-opting the cell's natural protein degradation machinery. This technical guide provides a comprehensive overview of the mechanism of action of PROTACs that utilize (3S)-Lenalidomide-5-Br, a derivative of the well-known immunomodulatory drug lenalidomide, as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). We will delve into the core principles of PROTAC-mediated protein degradation, the critical role of the ternary complex, and the specific function of (3S)-Lenalidomide-5-Br in this process. This guide will further present key quantitative data, detailed experimental protocols for the characterization of these molecules, and visual diagrams to elucidate the underlying biological pathways and experimental workflows.

Introduction to PROTAC Technology and the Ubiquitin-Proteasome System

Proteolysis-targeting chimeras are heterobifunctional molecules that induce selective intracellular proteolysis.[1] Unlike traditional enzyme inhibitors that block a protein's function, PROTACs lead to the physical removal of the target protein.[2] They achieve this by "hijacking" the cell's ubiquitin-proteasome system (UPS).[1]

The UPS is the primary pathway for regulated protein degradation in eukaryotic cells, controlling a vast array of cellular processes.[3] The key players in this system are ubiquitin, a small regulatory protein, and a cascade of enzymes: ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s).[3] E3 ligases, of which there are over 600 in humans, are responsible for recognizing specific substrate proteins and catalyzing the transfer of ubiquitin to them.[3] This polyubiquitination marks the protein for recognition and subsequent degradation by the 26S proteasome, a large protein complex that breaks down the tagged protein into smaller peptides.[3]

A PROTAC molecule consists of three key components:

-

A target-binding ligand (or "warhead") that selectively binds to the protein of interest (POI).

-

An E3 ligase-binding ligand that recruits a specific E3 ubiquitin ligase.

-

A linker that covalently connects the two ligands.[3]

By simultaneously binding to both the POI and an E3 ligase, the PROTAC brings them into close proximity, forming a ternary complex.[3] This induced proximity facilitates the ubiquitination of the POI by the recruited E3 ligase, leading to its degradation by the proteasome.[3] After the POI is degraded, the PROTAC is released and can catalytically induce the degradation of multiple POI molecules.[3]

(3S)-Lenalidomide-5-Br as a Cereblon (CRBN) E3 Ligase Ligand

Cereblon (CRBN) is a widely used E3 ubiquitin ligase in PROTAC design.[4] It is the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[4] The discovery that immunomodulatory drugs (IMiDs) like thalidomide and its analog lenalidomide exert their therapeutic effects by binding to CRBN and inducing the degradation of specific "neosubstrate" proteins, such as the transcription factors IKZF1 and IKZF3, was a pivotal moment for the field of targeted protein degradation.

(3S)-Lenalidomide-5-Br is a derivative of lenalidomide specifically designed for incorporation into PROTACs. The key features of this molecule are:

-

The (3S)-stereoisomer of the glutarimide ring: This specific stereochemistry is crucial for effective binding to the CRBN E3 ligase.

-

The 4-aminoisoindolinone core: This structure is also essential for the interaction with CRBN.

-

A bromine atom at the 5-position of the isoindolinone ring: This position serves as a chemical handle for attaching a linker, which then connects to the target-binding ligand to form the final PROTAC molecule.

The Mechanism of Action: From Ternary Complex Formation to Protein Degradation

The central event in the mechanism of action of a (3S)-Lenalidomide-5-Br-containing PROTAC is the formation of a stable and productive ternary complex, consisting of the Target Protein (POI), the PROTAC, and the CRBN E3 ligase.

The following diagram illustrates the signaling pathway:

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

3.1. Ternary Complex Formation

The formation of the ternary complex is a critical step that dictates the efficiency of protein degradation. The stability of this complex is influenced by several factors, including the binary binding affinities of the PROTAC for the POI and CRBN, as well as the protein-protein interactions between the POI and CRBN that are induced by the PROTAC.

3.2. Ubiquitination of the Target Protein

Once the ternary complex is formed, the catalytic activity of the CRL4-CRBN E3 ligase is directed towards the POI. The E2 ubiquitin-conjugating enzyme associated with the complex transfers ubiquitin molecules to accessible lysine residues on the surface of the POI. The formation of a polyubiquitin chain serves as a recognition signal for the proteasome.

3.3. Proteasomal Degradation

The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and is released to bind to another POI and E3 ligase, thus acting catalytically.

Quantitative Analysis of PROTAC Activity

The efficacy of a PROTAC is typically characterized by two key parameters:

-

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

-

Dmax: The maximum percentage of protein degradation achieved at high PROTAC concentrations.

Due to the limited availability of public data specifically for PROTACs using (3S)-Lenalidomide-5-Br, the following table presents representative data for PROTACs that utilize closely related lenalidomide derivatives to degrade various target proteins. This data is intended to provide a general understanding of the potency that can be achieved with this class of molecules.

| Target Protein | PROTAC | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| BRD4 | dBET1 | Pomalidomide | <100 | >95 | various | [Winter et al., 2015] |

| BTK | MT-802 | Pomalidomide | 0.8 | >95 | MOLM-14 | [Buhimschi et al., 2018] |

| RIPK2 | Cmpd 1 | Lenalidomide | 5 | >90 | THP-1 | [Perrin et al., 2020] |

Experimental Protocols

The characterization of a (3S)-Lenalidomide-5-Br-based PROTAC involves a series of in vitro and cellular assays to confirm its mechanism of action and quantify its activity.

5.1. Synthesis of (3S)-Lenalidomide-5-Br

A detailed, publicly available, step-by-step protocol for the synthesis of (3S)-Lenalidomide-5-Br is not readily found. However, its synthesis would be based on the established synthesis of lenalidomide, with an additional bromination step. The general approach would involve:

-

Synthesis of the 4-amino-isoindolinone core: This is typically achieved through a multi-step synthesis starting from a substituted phthalic anhydride.

-

Bromination: Introduction of a bromine atom at the 5-position of the isoindolinone ring. This would likely involve an electrophilic aromatic substitution reaction.

-

Coupling with 3-aminopiperidine-2,6-dione: The brominated isoindolinone is then coupled with the glutarimide moiety.

-

Chiral Separation: To obtain the desired (3S)-enantiomer, a chiral separation step, such as chiral chromatography, would be necessary.

The following diagram illustrates a generalized synthetic workflow:

Caption: A generalized workflow for the synthesis of (3S)-Lenalidomide-5-Br.

5.2. Ternary Complex Formation Assays

Demonstrating that the PROTAC can induce the formation of a ternary complex is a crucial first step. Several biophysical techniques can be employed:

-

Surface Plasmon Resonance (SPR):

-

Protocol Outline:

-

Immobilize the biotinylated CRBN E3 ligase on a streptavidin-coated sensor chip.

-

Inject the target protein alone to establish a baseline and confirm no direct interaction with CRBN.

-

Inject a mixture of the target protein and the PROTAC over the sensor surface.

-

An increase in the response units (RU) compared to the injection of the target protein alone indicates the formation of the ternary complex.

-

Kinetic analysis of the binding and dissociation phases can provide association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).

-

-

-

Isothermal Titration Calorimetry (ITC):

-

Protocol Outline:

-

Place a solution of the target protein in the sample cell.

-

Titrate a solution of the PROTAC into the cell and measure the heat changes to determine the binding affinity between the PROTAC and the target protein.

-

In a separate experiment, place a solution of the CRBN E3 ligase in the sample cell and titrate the PROTAC to determine its binding affinity for the E3 ligase.

-

Finally, place a solution containing both the target protein and CRBN in the sample cell and titrate the PROTAC. The thermodynamic parameters obtained from this experiment will reflect the formation of the ternary complex.

-

-

5.3. In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a cell-free system.

-

Protocol Outline:

-

Combine the recombinant target protein, the CRL4-CRBN E3 ligase complex, E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, and ATP in a reaction buffer.

-

Add the PROTAC at various concentrations.

-

Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Analyze the reaction products by Western blotting using an antibody against the target protein. The appearance of higher molecular weight bands corresponding to ubiquitinated protein indicates successful PROTAC-mediated ubiquitination.

-

5.4. Cellular Protein Degradation Assay (Western Blot)

The definitive experiment to determine the efficacy of a PROTAC is to measure the degradation of the target protein in a cellular context.

-

Protocol Outline:

-

Culture a relevant cell line to approximately 70-80% confluency.

-

Treat the cells with the PROTAC at a range of concentrations for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Lyse the cells and quantify the total protein concentration in each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with a primary antibody specific for the target protein and a primary antibody for a loading control protein (e.g., GAPDH or β-actin).

-

Incubate with the appropriate secondary antibodies conjugated to a detectable enzyme (e.g., HRP).

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

The following diagram outlines the experimental workflow for assessing PROTAC-induced protein degradation:

Caption: A typical workflow for a Western blot-based protein degradation assay.

Conclusion

(3S)-Lenalidomide-5-Br serves as a highly effective E3 ligase ligand for the development of PROTACs that recruit the Cereblon E3 ubiquitin ligase. Its well-defined stereochemistry and the strategic placement of a bromine atom for linker attachment make it a valuable building block in the design of potent and selective protein degraders. The mechanism of action of PROTACs containing this moiety relies on the formation of a productive ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. A thorough understanding of this mechanism, coupled with rigorous quantitative analysis and the application of the detailed experimental protocols outlined in this guide, is essential for the successful development of novel PROTAC-based therapeutics. As the field of targeted protein degradation continues to evolve, the use of well-characterized E3 ligase ligands like (3S)-Lenalidomide-5-Br will undoubtedly play a crucial role in advancing this promising technology from the laboratory to the clinic.

References

- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

(3S)-Lenalidomide-5-Br as a Cereblon E3 Ligase Ligand: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of Cereblon in Targeted Protein Degradation

The ubiquitin-proteasome system (UPS) is a crucial cellular pathway for protein degradation, and its manipulation has emerged as a powerful therapeutic strategy. E3 ubiquitin ligases, key components of the UPS, are responsible for substrate recognition and subsequent ubiquitination, marking proteins for degradation by the proteasome. Cereblon (CRBN), the substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, has garnered significant attention due to its modulation by a class of small molecules known as immunomodulatory drugs (IMiDs), which includes thalidomide, lenalidomide, and pomalidomide.[1][2]

These molecules act as "molecular glues," effectively altering the substrate specificity of CRBN to induce the degradation of proteins not normally targeted by this E3 ligase, referred to as "neosubstrates."[1][3] This mechanism has been successfully exploited in the treatment of hematological malignancies.[4]

(3S)-Lenalidomide-5-Br: A Functionalized Ligand for PROTACs

(3S)-Lenalidomide-5-Br is a synthetic derivative of lenalidomide featuring a bromine atom at the 5-position of the isoindolinone ring. This modification serves as a chemical handle for the attachment of linkers, facilitating the synthesis of PROTACs.[5][6] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI) and a ligand for an E3 ligase, connected by a chemical linker.[7] By simultaneously binding the POI and the E3 ligase, PROTACs induce the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the POI.[2]

Mechanism of Action

The proposed mechanism of action for (3S)-Lenalidomide-5-Br is analogous to that of lenalidomide. The glutarimide moiety of the molecule is expected to bind to the hydrophobic pocket of CRBN.[8] This binding event alters the surface of CRBN, creating a new interface for the recruitment of neosubstrates. In the context of a PROTAC, the (3S)-Lenalidomide-5-Br moiety serves to recruit the CRBN E3 ligase complex to the targeted protein, which is bound by the other ligand of the PROTAC.

Caption: PROTAC-mediated protein degradation workflow.

Quantitative Data

While specific binding affinity and degradation efficiency data for (3S)-Lenalidomide-5-Br are not publicly available, the data for its parent compound, lenalidomide, provide a valuable reference. The 5-bromo substitution is not expected to drastically alter the core binding interaction with CRBN, but it may influence physicochemical properties such as solubility and cell permeability.

Table 1: Binding Affinities of Lenalidomide and Related Compounds to Cereblon (CRBN)

| Compound | Assay Type | Kd / IC50 (nM) | Reference |

| Lenalidomide | Fluorescence Polarization | 268.6 (IC50) | [9] |

| Lenalidomide | TR-FRET | 2694 (IC50) | [10] |

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 640 (Kd) | [4] |

| Pomalidomide | Fluorescence Polarization | 153.9 (IC50) | [9] |

| Thalidomide | Fluorescence Polarization | 347.2 (IC50) | [9] |

Table 2: Degradation Efficiency of Lenalidomide-based PROTACs (Representative Examples)

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| dBET1 (JQ1-lenalidomide) | BRD4 | Ramos | <100 | >90 | |

| ARD-2128 | Androgen Receptor | LNCaP | Not Reported | Not Reported | [7] |

| SIAIS001 | ALK | SR | 3.9 | 70.3 | [7] |

Note: DC50 is the concentration required for 50% degradation of the target protein, and Dmax is the maximum percentage of degradation achieved.

Experimental Protocols

Cereblon Binding Assays

This assay measures the binding of a ligand to CRBN by detecting the FRET signal between a donor fluorophore on an anti-tag antibody bound to tagged CRBN and an acceptor fluorophore on a competing ligand.

Caption: Workflow for a competitive TR-FRET binding assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of His-tagged CRBN-DDB1 complex in assay buffer.

-

Prepare a stock solution of a known fluorescent CRBN ligand (e.g., fluorescently labeled thalidomide) in assay buffer.

-

Prepare a stock solution of Terbium-conjugated anti-His antibody in assay buffer.

-

Prepare serial dilutions of the test compound, (3S)-Lenalidomide-5-Br, in assay buffer.

-

-

Assay Procedure:

-

To the wells of a microplate, add the His-tagged CRBN-DDB1 complex.

-

Add the Terbium-conjugated anti-His antibody and the fluorescent CRBN ligand.

-

Add the serially diluted test compound. Include positive controls (e.g., unlabeled lenalidomide) and negative controls (vehicle).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (one for the donor and one for the acceptor).

-

Calculate the TR-FRET ratio.

-

Plot the TR-FRET ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4][8]

-

This competitive assay measures the displacement of a fluorescently labeled CRBN ligand by a test compound. The change in polarization of the fluorescent signal is proportional to the amount of fluorescent ligand displaced.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of purified CRBN protein in FP assay buffer.

-

Prepare a stock solution of a fluorescently labeled CRBN ligand (e.g., Cy5-labeled thalidomide) in FP assay buffer.

-

Prepare serial dilutions of the test compound, (3S)-Lenalidomide-5-Br, in FP assay buffer.

-

-

Assay Procedure:

-

To the wells of a black, low-binding microplate, add the fluorescently labeled CRBN ligand.

-

Add the serially diluted test compound.

-

Initiate the binding reaction by adding the purified CRBN protein.

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization on a suitable plate reader.

-

Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to determine the IC50 value.[1]

-

Protein Degradation Assay (Western Blot)

Western blotting is a standard technique to quantify the reduction in the level of a target protein following treatment with a PROTAC.

Caption: Key steps in Western blot analysis for PROTACs.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture cells expressing the protein of interest to an appropriate confluency.

-

Treat the cells with varying concentrations of the PROTAC incorporating (3S)-Lenalidomide-5-Br for a specified time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA or Bradford assay.[5]

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin).

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[5]

-

Synthesis of Lenalidomide Analogs

The synthesis of (3S)-Lenalidomide-5-Br would typically follow established routes for lenalidomide synthesis, starting with a brominated precursor. A general synthetic scheme is outlined below.

Caption: Synthetic pathway for lenalidomide.

For the synthesis of (3S)-Lenalidomide-5-Br, a 5-bromo-substituted starting material would be used. The key steps involve the cyclization of a substituted 2-(bromomethyl)benzoate with 3-aminopiperidine-2,6-dione, followed by functional group manipulations.[10]

Conclusion

(3S)-Lenalidomide-5-Br is a valuable chemical tool for the development of PROTACs and the broader field of targeted protein degradation. While direct quantitative data for this specific analog remains to be published, its structural similarity to lenalidomide provides a strong basis for its application as a Cereblon E3 ligase ligand. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to characterize the binding and degradation properties of novel PROTACs incorporating this ligand. Further studies are warranted to elucidate the precise impact of the 5-bromo substitution on CRBN binding affinity and degradation efficiency, which will undoubtedly contribute to the rational design of next-generation protein degraders.

References

- 1. lifesensors.com [lifesensors.com]

- 2. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.cn [medchemexpress.cn]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Discovery and Synthesis of Brominated Lenalidomide Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological rationale for the development of brominated lenalidomide analogs. Lenalidomide, a potent immunomodulatory agent, has become a cornerstone in the treatment of multiple myeloma and other hematological malignancies. The exploration of halogenated, particularly brominated, analogs represents a key avenue in the pursuit of next-generation compounds with enhanced potency, selectivity, and modified physicochemical properties. This document details the synthetic pathways, experimental protocols, and the underlying signaling mechanisms, presenting quantitative data in a structured format to facilitate comparison and further research.

Introduction: The Rationale for Brominated Lenalidomide Analogs

Lenalidomide exerts its therapeutic effects by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] This modulation leads to the targeted degradation of specific neo-substrate proteins, most notably the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3), which are critical for the survival of multiple myeloma cells.[2] The structure-activity relationship (SAR) of lenalidomide and its analogs is a subject of intense study, with modifications to the phthaloyl ring being a primary focus for the development of new chemical entities.

The introduction of a bromine atom to the lenalidomide scaffold can significantly impact the molecule's properties. Halogenation can influence metabolic stability, cell permeability, and binding affinity to the target protein. Specifically, bromine's electron-withdrawing nature and size can alter the electrostatic and steric interactions within the CRBN binding pocket, potentially leading to enhanced or novel biological activities. This guide will explore the synthesis of such analogs and the available data on their biological effects.

Synthesis of Brominated Lenalidomide Analogs

The synthesis of lenalidomide and its analogs typically involves a multi-step process. A key step that can be adapted for the introduction of bromine is the bromination of the starting materials or key intermediates. The most common precursor for the phthalimide ring of lenalidomide is methyl 2-methyl-3-nitrobenzoate. The benzylic position of this precursor is brominated to facilitate the subsequent cyclization with 3-aminopiperidine-2,6-dione.

General Synthetic Workflow

The overall synthetic strategy for producing lenalidomide analogs, which can be adapted for brominated versions, is outlined below. This workflow represents a common pathway described in the literature, with variations in reagents and conditions.

Experimental Protocol: Bromination of Methyl 2-methyl-3-nitrobenzoate

This protocol describes a common method for the radical bromination of the benzylic methyl group of the lenalidomide precursor, which is a critical step in the synthesis.

Materials:

-

Methyl 2-methyl-3-nitrobenzoate

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Solvent (e.g., Carbon tetrachloride (CCl4) or Methyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-methyl-3-nitrobenzoate in the chosen solvent (e.g., methyl acetate for a greener approach).[4][5]

-

Addition of Reagents: Add N-bromosuccinimide (NBS) and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN) to the solution.[4][5]

-

Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain for several hours (e.g., 12-18 hours).[6][7] The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct can be removed by filtration. The filtrate is then typically washed with an aqueous solution of sodium sulfite and brine to remove any remaining bromine and impurities. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, methyl 2-(bromomethyl)-3-nitrobenzoate. Further purification can be achieved by recrystallization or column chromatography.

Table 1: Comparison of Reported Conditions for the Bromination of Methyl 2-methyl-3-nitrobenzoate

| Reference/Source | Brominating Agent | Initiator | Solvent | Yield |

| Balaev et al., 2013 (cited in[4]) | NBS | AIBN | CCl4 | 88% |

| Chaulet et al., 2011 (cited in[4]) | NBS | AIBN | CCl4 | 49% |

| Ponomaryov et al., 2015 (cited in[4]) | NBS | AIBN | Methyl Acetate | 98% |

| Patent WO2016024286A2[7] | NBS or 1,3-Dibromo-5,5-dimethylhydantoin | AIBN | Acetonitrile | Not specified |

Biological Activity and Signaling Pathways

Lenalidomide and its analogs function as "molecular glues," bringing together the CRBN E3 ubiquitin ligase and neo-substrate proteins, leading to the ubiquitination and subsequent proteasomal degradation of the latter. The primary targets in multiple myeloma are the transcription factors IKZF1 and IKZF3.[2]

The Cereblon (CRBN) Signaling Pathway

The mechanism of action of lenalidomide and its analogs is centered around the modulation of the CRL4-CRBN E3 ubiquitin ligase complex. The binding of the drug to CRBN alters its substrate specificity, initiating a cascade of events that result in the degradation of target proteins.

Quantitative Data on Halogenated Lenalidomide Analogs

Table 2: Biological Activity of a 4-Chloro Pomalidomide Analog

| Compound | Target/Assay | IC50 / EC50 | Cell Line / System | Reference |

| 4-Chloro Pomalidomide Analog (15) | TNF-α Inhibition | IC50 = 0.013 µM | LPS-stimulated hPBMC | [8] |

| IL-2 Stimulation | EC50 = 0.002 µM | Human T cell co-stimulation | [8] | |

| Antiproliferative Activity | IC50 = 0.021 µM | Namalwa lymphoma cell line | [8] |

Note: This data is for a chloro-analog of pomalidomide, a closely related immunomodulatory drug. It provides insight into the potential effects of halogenation on the phthalimide ring.

The data suggests that halogen substitution can lead to potent biological activity. The 4-chloro analog demonstrated strong inhibition of TNF-α, potent stimulation of IL-2, and significant antiproliferative effects.[8] This highlights the potential for discovering highly active compounds through the synthesis and screening of brominated and other halogenated lenalidomide analogs.

Conclusion and Future Directions

The synthesis and evaluation of brominated lenalidomide analogs represent a promising area of research for the development of novel anticancer therapeutics. The established synthetic routes for lenalidomide provide a solid foundation for the creation of a diverse library of brominated derivatives. The mechanism of action through the CRBN E3 ligase pathway is well-characterized, offering a clear biological rationale for the design of new analogs.

While the currently available public data on the biological activity of a wide range of brominated lenalidomide analogs is limited, the potent activity of related halogenated compounds suggests that this is a fruitful area for further investigation. Future work should focus on the systematic synthesis of analogs with bromine at various positions on the phthaloyl ring and the comprehensive evaluation of their biological activity, including their potency in degrading IKZF1/IKZF3, their antiproliferative effects on various cancer cell lines, and their pharmacokinetic properties. Such studies will be crucial in identifying new lead compounds with improved therapeutic profiles for the treatment of multiple myeloma and other malignancies.

References

- 1. Expression, mutation, and methylation of cereblon‐pathway genes at pre‐ and post‐lenalidomide treatment in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. WO2015057043A1 - A process for the preparation of lenalidomide - Google Patents [patents.google.com]

- 7. WO2016024286A2 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 8. Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (3S)-Lenalidomide-5-Br for Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S)-Lenalidomide-5-Br is a brominated analog of Lenalidomide, a well-established immunomodulatory drug. This derivative serves as a crucial chemical tool in the burgeoning field of targeted protein degradation, specifically as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This technical guide provides a comprehensive overview of the known physicochemical properties of (3S)-Lenalidomide-5-Br, alongside detailed experimental protocols for their determination. The document also elucidates the established mechanism of action of the parent compound, Lenalidomide, which is foundational to understanding the biological role of its 5-bromo derivative.

Physicochemical Properties

The following table summarizes the available physicochemical data for (3S)-Lenalidomide-5-Br. For comparative purposes, data for the parent compound, Lenalidomide, is also included where available. It is important to note that some of the data for (3S)-Lenalidomide-5-Br are calculated or predicted and should be confirmed by experimental analysis.

| Property | (3S)-Lenalidomide-5-Br | Lenalidomide (for comparison) |

| Molecular Weight | 323.15 g/mol [1] | 259.26 g/mol [2] |

| Molecular Formula | C₁₃H₁₁BrN₂O₃[1] | C₁₃H₁₃N₃O₃[2] |

| CAS Number | 2829898-76-0[1] | 191732-72-6[2] |

| Melting Point | Data not available | 265-268 °C[3] |

| Boiling Point | Data not available | 614.0±55.0 °C (Predicted)[3] |

| Solubility | Insoluble in water; Soluble in DMSO (12.5 mg/mL with heating, 21 mg/mL) | Soluble in DMSO (up to 30 mg/mL)[3][4] |

| pKa | Data not available | 10.75±0.40 (Predicted)[3] |

| LogP | 1.2101 (Calculated) | -0.5 (Calculated)[2] |

Mechanism of Action: A Derivative of a Potent Molecular Glue

(3S)-Lenalidomide-5-Br, like its parent compound Lenalidomide, functions as a "molecular glue" that modulates the activity of the CRL4-CRBN E3 ubiquitin ligase complex.[5][6][7] This complex is a key component of the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins.

The core mechanism involves the binding of the glutarimide moiety of the molecule to a hydrophobic pocket in Cereblon (CRBN), the substrate receptor of the E3 ligase complex.[6] This binding event alters the substrate specificity of the ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrates" that would not typically be targeted by this E3 ligase.

Key Neosubstrates and Downstream Signaling

The primary neosubstrates of the Lenalidomide-bound CRL4-CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8] The degradation of these factors is central to the immunomodulatory and anti-neoplastic effects of Lenalidomide.

The downstream consequences of Ikaros and Aiolos degradation are multifaceted and include:

-

Inhibition of Pro-inflammatory Cytokines: Lenalidomide has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[9][10][11]

-

Modulation of NF-κB Signaling: By targeting Ikaros and Aiolos, Lenalidomide can diminish the sustained binding of the transcription factor RelA to open chromatin, thereby inhibiting the NF-κB signaling pathway.[9][12]

-

T-Cell Co-stimulation: Lenalidomide enhances T-cell proliferation and the production of IL-2 and interferon-gamma (IFN-γ).[13][14][15][16] This is achieved, in part, by augmenting the CD28 co-stimulatory pathway.[14]

-

Anti-Angiogenic Properties: Lenalidomide exhibits anti-angiogenic effects by inhibiting endothelial cell migration and the formation of new blood vessels.[1][17][18][19]

The following diagram illustrates the core mechanism of action of Lenalidomide, which is presumed to be conserved in (3S)-Lenalidomide-5-Br.

Caption: Mechanism of action of Lenalidomide analogues.

Experimental Protocols

The following sections provide detailed, generalized protocols for the experimental determination of key physicochemical properties. These protocols can be adapted for the specific analysis of (3S)-Lenalidomide-5-Br.

Proposed Synthesis of (3S)-Lenalidomide-5-Br

The synthesis of (3S)-Lenalidomide-5-Br can be adapted from established procedures for Lenalidomide.[20][21][22] A plausible synthetic route involves a three-step process starting from a brominated precursor.

Caption: Proposed synthetic workflow for (3S)-Lenalidomide-5-Br.

Step 1: Bromination

-

Dissolve methyl 5-bromo-2-methyl-3-nitrobenzoate in a suitable solvent such as methyl acetate.

-

Add a radical initiator (e.g., AIBN) and a brominating agent (e.g., N-bromosuccinimide).

-

Heat the reaction mixture and monitor the progress by TLC or HPLC.

-

Upon completion, cool the reaction, filter, and concentrate the filtrate.

-

Purify the crude product by recrystallization or column chromatography to yield methyl 2-(bromomethyl)-5-bromo-3-nitrobenzoate.

Step 2: Cyclization

-

Dissolve methyl 2-(bromomethyl)-5-bromo-3-nitrobenzoate and (S)-3-aminopiperidine-2,6-dione hydrochloride in a polar aprotic solvent like DMF or acetonitrile.[23][24]

-

Add a non-nucleophilic base such as triethylamine or diisopropylethylamine.

-

Heat the reaction mixture and monitor its progress.

-

After completion, cool the mixture and precipitate the product by adding water or an anti-solvent.

-

Collect the solid by filtration and wash to obtain (S)-3-(5-bromo-7-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione.

Step 3: Reduction of the Nitro Group

-

Suspend the nitro-intermediate in a suitable solvent system, such as ethanol/water.

-

Add a reducing agent. While catalytic hydrogenation with Pd/C is common for Lenalidomide synthesis, a metal-free reduction using iron powder and ammonium chloride can also be employed to avoid metal contamination.[20]

-

Heat the reaction mixture and monitor its completion.

-

Filter the hot reaction mixture to remove the catalyst or iron salts.

-

Concentrate the filtrate and purify the crude product by recrystallization to yield (3S)-Lenalidomide-5-Br.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the shake-flask method, which is considered the gold standard.[25]

Caption: Workflow for solubility determination.

-

Preparation: Prepare a buffered aqueous solution at the desired pH (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Add an excess amount of (3S)-Lenalidomide-5-Br to a known volume of the buffer in a sealed container. Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

Phase Separation: Separate the solid and liquid phases by centrifugation followed by filtration of the supernatant through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter).

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility based on the measured concentration and report it in appropriate units (e.g., mg/mL or µg/mL).

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.[26][27][28][29]

-

Preparation: Calibrate a pH meter with standard buffers. Prepare a solution of (3S)-Lenalidomide-5-Br of known concentration in a suitable solvent system. For sparingly soluble compounds, a co-solvent system (e.g., methanol-water) may be necessary.[30] Maintain a constant ionic strength using a background electrolyte like KCl.[26]

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

Determination of LogP (Octanol-Water Partition Coefficient) by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the LogP value.[31][32][33][34]

-

Pre-saturation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and the aqueous buffer with n-octanol by shaking them together for 24 hours, followed by separation.

-

Partitioning: Dissolve a known amount of (3S)-Lenalidomide-5-Br in one of the pre-saturated phases. Add a known volume of the other pre-saturated phase.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning of the compound between the two phases.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can aid in this process.

-

Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method like HPLC.

-

Calculation: Calculate the LogP using the following formula: LogP = log₁₀ ( [Concentration in octanol] / [Concentration in aqueous phase] )

Conclusion

(3S)-Lenalidomide-5-Br is a valuable research tool for the study and development of novel therapeutics based on targeted protein degradation. While a complete experimental physicochemical profile is not yet publicly available, this guide provides the currently known data, proposes a synthetic route, and details the experimental protocols necessary for a full characterization. The well-understood mechanism of action of its parent compound, Lenalidomide, provides a strong foundation for investigating the biological activities of this important derivative. Further experimental determination of the melting point, boiling point, and pKa will be crucial for a comprehensive understanding of this compound's properties.

References

- 1. Orally administered lenalidomide (CC-5013) is anti-angiogenic in vivo and inhibits endothelial cell migration and Akt phosphorylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lenalidomide CAS#: 191732-72-6 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. ashpublications.org [ashpublications.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Lenalidomide Enhances CAR-T Cell Activity Against Solid Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lenalidomide enhances myeloma-specific T-cell responses in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. "Lenalidomide targets the T-cell co-stimulatory pathway to mediate immu" by Jessica Marie Mcdaniel [digitalcommons.usf.edu]

- 16. Lenalidomide Polarizes Th1-specific Anti-tumor Immune Response and Expands XBP1 Antigen-Specific Central Memory CD3+CD8+ T cells against Various Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The anti-cancer drug lenalidomide inhibits angiogenesis and metastasis via multiple inhibitory effects on endothelial cell function in normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Lenalidomide: immunomodulatory, antiangiogenic, and clinical activity in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Alternative synthesis of lenalidomide | Semantic Scholar [semanticscholar.org]

- 23. WO2016024286A2 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 24. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]

- 25. benchchem.com [benchchem.com]

- 26. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 27. dergipark.org.tr [dergipark.org.tr]

- 28. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 29. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 30. enamine.net [enamine.net]

- 31. LogP / LogD shake-flask method [protocols.io]

- 32. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 33. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

The Role of (3S)-Lenalidomide-5-Br in Targeted Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this technology are molecules that can hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. Lenalidomide and its derivatives have been pivotal in the development of TPD, acting as molecular glues and as crucial components of Proteolysis-Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the role of a specific lenalidomide derivative, (3S)-Lenalidomide-5-Br, in the field of targeted protein degradation. We will delve into its mechanism of action, its application in PROTAC design, and provide detailed experimental protocols for its synthesis and evaluation.

Introduction to Targeted Protein Degradation and the Role of Cereblon

The ubiquitin-proteasome system (UPS) is the primary mechanism for protein degradation in eukaryotic cells. E3 ubiquitin ligases, a key component of the UPS, are responsible for recognizing specific substrate proteins and marking them for degradation by the 26S proteasome. Targeted protein degradation strategies exploit this endogenous system by using small molecules to induce proximity between an E3 ligase and a target protein that would not normally interact.

Lenalidomide, a derivative of thalidomide, exerts its therapeutic effects through a novel mechanism of action: it acts as a "molecular glue" that modulates the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2] By binding to CRBN, lenalidomide induces the recruitment of "neosubstrates," such as the transcription factors IKZF1 and IKZF3, leading to their ubiquitination and subsequent degradation.[1] This targeted degradation of key proteins is responsible for the potent anti-cancer and immunomodulatory effects of lenalidomide.[1]

(3S)-Lenalidomide-5-Br: A Key Building Block for PROTACs

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] The lenalidomide scaffold has been widely adopted for the design of PROTACs that hijack the CRBN E3 ligase.

(3S)-Lenalidomide-5-Br is a derivative of lenalidomide that has been functionalized with a bromine atom at the 5-position of the isoindolinone ring. This modification provides a convenient chemical handle for the attachment of a linker, which can then be connected to a ligand for a specific protein of interest. The use of (3S)-Lenalidomide-5-Br allows for the modular and efficient synthesis of a wide range of PROTACs targeting various proteins for degradation.

Physicochemical Properties

While specific experimental data for (3S)-Lenalidomide-5-Br is not extensively published, its physicochemical properties can be inferred from its structure and data on related lenalidomide analogs.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₁₃H₁₁BrN₂O₃ | --- |

| Molecular Weight | 323.15 g/mol | --- |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. Aqueous solubility is likely low and pH-dependent, similar to lenalidomide.[4][5] | [4][5] |

| Lipophilicity (logP) | The addition of a bromine atom is expected to increase the lipophilicity compared to lenalidomide. | [6] |

Mechanism of Action of (3S)-Lenalidomide-5-Br-based PROTACs

A PROTAC utilizing (3S)-Lenalidomide-5-Br as the CRBN ligand mediates the degradation of a target protein through a series of steps that result in the formation of a ternary complex.

Caption: PROTAC-mediated protein degradation pathway.

The key steps are:

-

Binary Complex Formation: The PROTAC enters the cell and binds to both the target Protein of Interest (POI) and the CRBN E3 ligase in separate binary complexes.

-

Ternary Complex Formation: The PROTAC brings the POI and CRBN into close proximity, facilitating the formation of a POI-PROTAC-CRBN ternary complex. The stability and geometry of this complex are critical for efficient degradation and are influenced by the linker length and composition.

-

Ubiquitination: Within the ternary complex, the E3 ligase transfers ubiquitin molecules to the POI, tagging it for degradation.

-

Proteasomal Degradation: The ubiquitinated POI is recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another cycle of degradation.

Quantitative Analysis of PROTAC Performance

| Parameter | Description | Representative Value (dBET1) | Source |

| CRBN Binding Affinity (IC₅₀) | The concentration of the ligand required to displace 50% of a fluorescent probe from CRBN. | 1.5 µM (for lenalidomide) | [7] |

| Target Binding Affinity (K D) | The equilibrium dissociation constant for the binding of the PROTAC to the target protein. | 190 nM | [8] |

| Ternary Complex Cooperativity (α) | A measure of the change in binding affinity of one protein for the PROTAC when the other protein is already bound. α > 1 indicates positive cooperativity. | >5 | [9] |

| DC₅₀ | The concentration of the PROTAC that induces 50% degradation of the target protein. | < 1 nM | [8] |

| Dₘₐₓ | The maximum percentage of target protein degradation achieved. | > 95% | [8] |

| Cell Viability (IC₅₀) | The concentration of the PROTAC that inhibits cell growth by 50%. | ~8 nM (in MV4;11 cells) | [8] |

Experimental Protocols

This section provides detailed protocols for the synthesis of a hypothetical PROTAC using (3S)-Lenalidomide-5-Br and for the key experiments to characterize its biological activity.

Synthesis of a (3S)-Lenalidomide-5-Br-based PROTAC

This protocol describes a general method for conjugating (3S)-Lenalidomide-5-Br to a POI ligand containing a nucleophilic group (e.g., a primary amine) via a linker.

References

- 1. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Lenalidomide (Revlimid): A Thalidomide Analogue in Combination With Dexamethasone For the Treatment of All Patients With Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06188K [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Embrace: A Technical Guide to the Binding Affinity of (3S)-Lenalidomide-5-Br with Cereblon (CRBN)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical interaction between (3S)-Lenalidomide-5-Br and its target protein, Cereblon (CRBN), a key mechanism underpinning the therapeutic effects of immunomodulatory drugs (IMiDs) and the foundation for the development of Proteolysis Targeting Chimeras (PROTACs). While specific quantitative binding data for the 5-bromo derivative of lenalidomide is not extensively available in the public domain, this guide provides a comprehensive overview of the binding affinity of the parent compound, lenalidomide, to CRBN, including detailed experimental protocols and the associated signaling pathways.

Quantitative Analysis of Lenalidomide Binding to CRBN

The binding affinity of lenalidomide to CRBN has been characterized by various biophysical and biochemical assays. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key parameters used to quantify this interaction. The following table summarizes the reported binding affinities under different experimental conditions.

| Compound | Assay Technique | CRBN Construct | Reported Value | Reference |

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | Full-length CRBN-DDB1 complex | K D = 0.64 µM ± 0.24 µM | [1] |

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | CRBN Thalidomide Binding Domain (TBD) | K D = 19 µM | [1] |

| Lenalidomide | Fluorescence Polarization (FP) | CRBN-DDB1 complex | K i = 177.80 nM | [2] |

| Lenalidomide | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Recombinant CRBN | IC 50 = 2.694 µM | [3] |

| Lenalidomide | Fluorescence-based Thermal Shift Assay | Recombinant human CRBN-DDB1 complex | IC 50 ≈ 3 µM | [4] |

| Lenalidomide | Affinity Pull-down with Thalidomide Analog Beads | U266 myeloma cell extract | IC 50 ≈ 2 µM | [5] |

| Lenalidomide | Competitive Titration | hsDDB1-hsCRBN and Cy5-thalidomide | K i = 177.80 nM | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of binding affinities. The following sections outline the protocols for key experiments cited in the literature.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Methodology:

-

Protein and Ligand Preparation:

-

Express and purify the human CRBN-DDB1 protein complex.

-

Dissolve lenalidomide in the same buffer used for the protein to avoid heat of dilution artifacts. The buffer typically used is a buffered saline solution (e.g., PBS or HEPES) at a physiological pH.

-

-

ITC Experiment:

-

Load the purified CRBN-DDB1 complex into the sample cell of the microcalorimeter.

-

Load the lenalidomide solution into the injection syringe.

-

Perform a series of small, sequential injections of the lenalidomide solution into the sample cell while monitoring the heat released or absorbed.

-

A control experiment, injecting lenalidomide into the buffer alone, is performed to subtract the heat of dilution.

-

-

Data Analysis:

-

The raw data, a series of heat-change peaks for each injection, is integrated to obtain the heat change per mole of injectant.

-

The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, stoichiometry, and thermodynamic parameters.[1]

-

Fluorescence Polarization (FP) Assay

FP is a competitive binding assay that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger molecule.

Methodology:

-

Reagents:

-

Purified recombinant CRBN protein.

-

A fluorescently labeled ligand that binds to CRBN (e.g., fluorescently-labeled thalidomide).

-

Unlabeled competitor ligand ((3S)-Lenalidomide-5-Br or lenalidomide).

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.01% BSA, pH 7.4).

-

-

Assay Procedure:

-

In a microplate, add a fixed concentration of the CRBN protein and the fluorescently labeled ligand.

-

Add serial dilutions of the unlabeled competitor ligand ((3S)-Lenalidomide-5-Br or lenalidomide).

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader.

-

-

Data Analysis:

-

As the concentration of the unlabeled competitor increases, it displaces the fluorescently labeled ligand from CRBN, causing a decrease in fluorescence polarization.

-

The data is plotted as fluorescence polarization versus the logarithm of the competitor concentration.

-

The IC50 value, the concentration of the competitor that inhibits 50% of the binding of the fluorescent ligand, is determined by fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.[2]

-

Affinity Pull-down Assay

This qualitative or semi-quantitative method is used to demonstrate the binding of a compound to its target protein in a complex mixture, such as a cell lysate.

Methodology:

-

Bead Preparation:

-

Couple a thalidomide analog to magnetic or sepharose beads.

-

-

Cell Lysate Preparation:

-

Prepare total protein extracts from a relevant cell line (e.g., U266 myeloma cells).

-

-

Competition Binding:

-

Pre-incubate the cell extract with varying concentrations of the competitor compound (lenalidomide or (3S)-Lenalidomide-5-Br) or a vehicle control (DMSO).

-

Add the thalidomide analog-coupled beads to the pre-incubated cell extracts and incubate to allow for binding.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).

-

-

Analysis:

Visualizing the Molecular Interactions and Pathways

Diagrams are essential tools for understanding complex biological processes. The following visualizations, created using Graphviz, illustrate the key pathways and experimental workflows related to the binding of lenalidomide to CRBN.

Caption: CRBN Signaling Pathway Induced by Lenalidomide Binding.

Caption: Experimental Workflow for Isothermal Titration Calorimetry (ITC).

Caption: Logical Relationship of Ternary Complex Formation.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]

(3S)-Lenalidomide-5-Br: A Technical Guide to its Application in Targeted Protein Degradation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available research on the direct biological applications of (3S)-Lenalidomide-5-Br is limited. The primary documented role of this compound is as a synthetic intermediate and a Cereblon (CRBN) E3 ubiquitin ligase ligand for the development of Proteolysis Targeting Chimeras (PROTACs). This guide focuses on its core application within the context of the well-established mechanism of its parent compound, Lenalidomide, and its function as a critical component in PROTAC synthesis.

Introduction to Lenalidomide and its Derivatives

Lenalidomide is a second-generation immunomodulatory drug (IMiD) derived from thalidomide.[1] It is a cornerstone therapy for hematological malignancies such as multiple myeloma and myelodysplastic syndromes.[2][3] The therapeutic effects of Lenalidomide are primarily driven by its novel mechanism of action: it functions as a "molecular glue," redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[4]

(3S)-Lenalidomide-5-Br is a brominated analog of Lenalidomide. The bromine atom serves as a versatile chemical handle, making it an ideal building block for more complex molecules. Its principal application is in the construction of PROTACs, where it functions as the component that engages the CRBN E3 ligase.[5] A notable example is its use in the synthesis of PROTAC Cbl-b-IN-1, a molecule designed to induce the degradation of the Cbl-b protein.[6][7][8]

The Foundational Mechanism: Lenalidomide and the CRL4-CRBN Complex

To understand the application of (3S)-Lenalidomide-5-Br, it is essential to first understand the mechanism of its parent compound. Lenalidomide binds directly to CRBN, a substrate receptor protein within the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex.[4] This binding event allosterically modifies the substrate-binding surface of CRBN, inducing the recruitment of specific proteins known as "neosubstrates," which are not typically targeted by this E3 ligase.[2][4]

Key neosubstrates for the Lenalidomide-CRBN complex include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] Once recruited, these neosubstrates are polyubiquitinated by the ligase complex, marking them for subsequent degradation by the 26S proteasome. The degradation of these transcription factors is a primary driver of Lenalidomide's anti-myeloma and immunomodulatory effects.[3]

Figure 1: Mechanism of Lenalidomide-induced neosubstrate degradation.

Application of (3S)-Lenalidomide-5-Br in PROTAC Development

PROTACs are heterobifunctional molecules designed for targeted protein degradation.[9] They consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. By simultaneously binding the POI and the E3 ligase, the PROTAC forms a ternary complex, which induces the ubiquitination and subsequent degradation of the target protein.[4]

(3S)-Lenalidomide-5-Br serves as the E3 ligase ligand in this architecture. The bromine atom provides a reactive site for the attachment of a linker, which is then connected to a ligand for a specific protein target. In the case of PROTAC Cbl-b-IN-1, (3S)-Lenalidomide-5-Br is linked to Cbl-b-IN-21, a ligand for the Cbl-b protein.[10][11]

References

- 1. Cbl-b-IN-1 | Cbl-b inhibitor | Probechem Biochemicals [probechem.com]

- 2. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]

- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. (3S)Lenalidomide-5-Br 2829898-76-0 | MCE [medchemexpress.cn]

- 9. youtube.com [youtube.com]

- 10. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 11. medchemexpress.com [medchemexpress.com]

(3S)-Lenalidomide-5-Br as a derivative of thalidomide for research

(3S)-Lenalidomide-5-Br is a synthetic derivative of thalidomide and a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a ligand for the E3 ubiquitin ligase Cereblon (CRBN), it serves as a key component for inducing the degradation of specific target proteins implicated in various diseases. This technical guide provides an in-depth overview of its synthesis, mechanism of action, and the experimental protocols necessary for its evaluation, aimed at researchers, scientists, and professionals in drug development.

Introduction to (3S)-Lenalidomide-5-Br

(3S)-Lenalidomide-5-Br, with the chemical name (3S)-3-(5-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione, is a halogenated analog of lenalidomide. Lenalidomide and its parent compound, thalidomide, are well-known immunomodulatory drugs (IMiDs) that exert their therapeutic effects by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.

The addition of a bromine atom at the 5-position of the isoindolinone ring in (3S)-Lenalidomide-5-Br provides a versatile handle for chemical modification, making it a valuable component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that bring a target protein into close proximity with an E3 ligase, leading to the target's degradation. In this context, (3S)-Lenalidomide-5-Br functions as the E3 ligase-recruiting moiety.

Synthesis of (3S)-Lenalidomide-5-Br

General Synthetic Pathway

A plausible synthetic route involves the bromination of a suitable isoindolinone precursor, followed by coupling with the chiral glutarimide moiety.

Caption: General synthetic scheme for (3S)-Lenalidomide-5-Br.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The biological activity of (3S)-Lenalidomide-5-Br is centered on its ability to bind to CRBN. This interaction is pivotal for its function as an E3 ligase ligand in PROTACs.

The CRL4^CRBN^ E3 Ubiquitin Ligase Complex

The CRL4^CRBN^ complex is a key player in the ubiquitin-proteasome system (UPS), which is the cell's primary machinery for degrading unwanted or damaged proteins. The complex consists of Cullin 4 (CUL4), RING-box protein 1 (RBX1), DNA damage-binding protein 1 (DDB1), and the substrate receptor CRBN. CRBN is responsible for recognizing and binding to specific proteins, thereby targeting them for ubiquitination.

Molecular Glue and PROTAC-mediated Degradation

As a derivative of lenalidomide, (3S)-Lenalidomide-5-Br functions as a "molecular glue" that induces or stabilizes the interaction between CRBN and neosubstrates. When incorporated into a PROTAC, the (3S)-Lenalidomide-5-Br moiety binds to CRBN, while the other end of the PROTAC binds to a target protein of interest (POI). This proximity forces the ubiquitination of the POI by the CRL4^CRBN^ complex, marking it for degradation by the 26S proteasome.

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Quantitative Data

Specific quantitative biological data for (3S)-Lenalidomide-5-Br, such as its binding affinity to CRBN and its efficacy in PROTAC-mediated degradation, are not widely available in the public domain. However, data for the parent compound, lenalidomide, can serve as a benchmark.

| Compound | Target | Assay Type | Value | Reference |

| Lenalidomide | CRBN | Isothermal Titration Calorimetry (ITC) | Kd = 0.64 µM | [1] |

| Lenalidomide | CRBN | Fluorescence Polarization (FP) | Ki = 177.8 nM | [2] |

| Pomalidomide | CRBN | Fluorescence Polarization (FP) | Ki = 156.6 nM | [2] |

| Thalidomide | CRBN | Fluorescence Polarization (FP) | Ki = 249.2 nM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize (3S)-Lenalidomide-5-Br and PROTACs derived from it.

Cereblon Binding Assay (AlphaScreen)

The AlphaScreen (Amplified Luminescent Proximity Homestead Assay) is a bead-based technology used to study biomolecular interactions. In a competitive binding assay format, a known biotinylated ligand for CRBN (e.g., biotin-thalidomide) is used to establish a signal, which is then competed away by the test compound, (3S)-Lenalidomide-5-Br.

Materials:

-

His-tagged recombinant CRBN-DDB1 complex

-

Biotinylated thalidomide

-

Streptavidin-coated Donor beads

-

Nickel Chelate Acceptor beads

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 200 mM NaCl, 1 mM TCEP, 0.1% BSA)

-

384-well microplates

-

AlphaScreen-compatible plate reader

Procedure:

-

Prepare serial dilutions of (3S)-Lenalidomide-5-Br in assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add a mixture of His-tagged CRBN-DDB1 and biotinylated thalidomide to each well.

-

Incubate at room temperature for 30-60 minutes.

-

Add a mixture of Streptavidin Donor beads and Nickel Chelate Acceptor beads.

-

Incubate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaScreen reader at an excitation of 680 nm and emission of 520-620 nm.

-

Calculate IC50 values from the resulting dose-response curve.

Caption: Workflow for the AlphaScreen-based CRBN binding assay.

In Vitro Protein Degradation Assay (Western Blot)

Western blotting is a standard technique to quantify the levels of a specific protein in a cell lysate, making it ideal for assessing PROTAC-induced protein degradation.

Materials:

-

Cell line expressing the target protein of interest (POI)

-

PROTAC synthesized using (3S)-Lenalidomide-5-Br

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with the primary antibody for the POI.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

Quantify the band intensities to determine the extent of protein degradation and calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Caption: Workflow for Western Blot analysis of protein degradation.

Cell Viability Assay (MTT or CellTiter-Glo)

To assess the functional consequence of target protein degradation, cell viability assays are performed to determine the anti-proliferative effects of the PROTAC.

Materials:

-

Cancer cell line of interest

-

PROTAC synthesized using (3S)-Lenalidomide-5-Br

-

96-well plates

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Microplate reader (absorbance or luminescence)

Procedure:

-

Seed cells in a 96-well plate at an appropriate density.

-

After 24 hours, treat the cells with a serial dilution of the PROTAC.

-

Incubate for a specified period (e.g., 72 hours).

-

For MTT assay: add MTT reagent, incubate, and then add solubilization solution before reading the absorbance.

-

For CellTiter-Glo assay: add the reagent, incubate, and read the luminescence.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Conclusion

(3S)-Lenalidomide-5-Br is a valuable chemical tool for the development of PROTACs. Its ability to recruit the CRBN E3 ligase enables the targeted degradation of a wide range of proteins. While specific quantitative data for this particular derivative is still emerging, the established protocols and the known mechanism of action of the parent compound, lenalidomide, provide a solid foundation for its application in research and drug discovery. The detailed experimental procedures outlined in this guide will aid researchers in the characterization and validation of novel PROTACs based on this promising E3 ligase ligand.

References

Methodological & Application

Application Note: Synthesis Protocol for PROTACs Using (3S)-Lenalidomide-5-Br

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination and subsequent degradation of the POI by the proteasome.

Lenalidomide and its derivatives are widely used as ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] (3S)-Lenalidomide-5-Br is a key intermediate in the synthesis of lenalidomide-based PROTACs, offering a convenient attachment point for the linker moiety. This application note provides a detailed protocol for the synthesis of a BRD4-targeting PROTAC using (3S)-Lenalidomide-5-Br, including methodologies for characterization and biological evaluation. BRD4 is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins and a key regulator of oncogenes such as c-MYC, making it an attractive target for cancer therapy.[4][5][6]

Synthesis of a BRD4-Targeting PROTAC